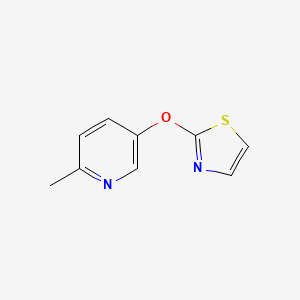
1-(pyrimidin-4-yl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(pyrimidin-4-yl)azepane” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The pyrimidine ring is attached to an azepane ring, which is a seven-membered saturated ring containing one nitrogen atom .
Synthesis Analysis
The synthesis of pyrimidin-4-yl substituted compounds has been reported in the literature. For instance, the reaction of amidines with α-amino acid alkynyl ketones has been shown to be a versatile route to pyrimidin-4-yl substituted α-amino acids . Another study proposed routes for the synthesis of new pyrimidine-derived polycyclic nitrogen heterocycles .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrimidine ring attached to an azepane ring. The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the azepane ring is a seven-membered saturated ring with one nitrogen atom .Chemical Reactions Analysis
Pyrimidine derivatives have been involved in various chemical reactions. For instance, a study reported the synthesis of pyrimidin-4-yl substituted α-amino acids from the reaction of amidines with α-amino acid alkynyl ketones . Another study discussed the synthesis of azinyl azolyl pyrimidines as new hybrid N,N,N-tridentate ligands for coordination chemistry .作用機序
Target of Action
Pyrimidine derivatives have been known to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives have been reported to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
It is known that protein kinases, which are potential targets of pyrimidine derivatives, play a crucial role in cellular signaling processes .
Result of Action
Pyrimidine derivatives have been reported to show promising cytotoxicity against various cancer cell lines .
実験室実験の利点と制限
1-(pyrimidin-4-yl)azepane has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its versatility, which allows it to be used in a variety of different types of experiments. It is also relatively stable, and can be stored for long periods of time without degradation. However, this compound is a highly reactive compound, and it can react with other compounds, which can lead to unwanted side reactions. Additionally, this compound is a relatively expensive compound, and can be difficult to obtain in large quantities.
将来の方向性
There are a number of potential future directions for the use of 1-(pyrimidin-4-yl)azepane. One potential direction is the development of new inhibitors of enzymes, such as cytochrome P450 and cyclooxygenase. Additionally, this compound could be used in the development of new molecularly imprinted polymers, which could be used for a variety of applications, such as drug delivery and sensor systems. Finally, this compound could be used in the development of new drugs, as it has been found to have a number of anti-inflammatory and anti-cancer effects.
合成法
1-(pyrimidin-4-yl)azepane can be synthesized using a variety of methods, including condensation and substitution reactions. One of the most common methods of synthesis is the reaction of an amide with an aldehyde, which results in the formation of this compound. Other methods of synthesis include the reaction of an amine with an aldehyde, and the reaction of an amine with an acid chloride.
科学的研究の応用
1-(pyrimidin-4-yl)azepane is widely used in scientific research for a variety of applications. It is used as a starting material for the synthesis of other compounds, such as 1-pyrimidin-4-yl-azepane-1,3-diol, which is used in the synthesis of a variety of drugs. This compound is also used in the study of enzyme inhibition, and has been used to develop inhibitors of enzymes such as cytochrome P450 and cyclooxygenase. It is also used in the study of molecular recognition, and has been used in the design of molecularly imprinted polymers.
Safety and Hazards
特性
IUPAC Name |
1-pyrimidin-4-ylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-4-8-13(7-3-1)10-5-6-11-9-12-10/h5-6,9H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAHUWNWZXJKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

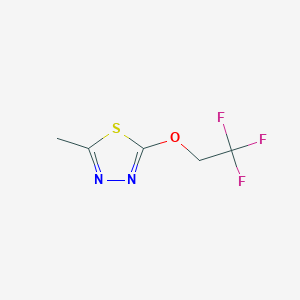
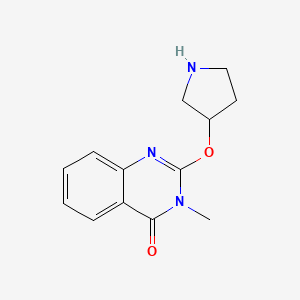
![1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea](/img/structure/B6431918.png)
![6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6431923.png)

![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6431936.png)


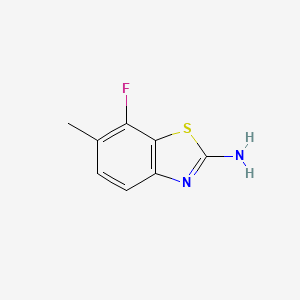
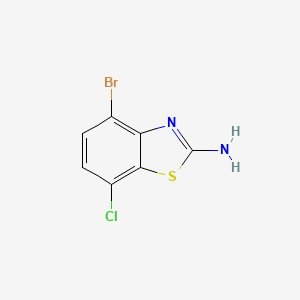


![1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6431996.png)
